4-Methyl-2-(methylsulfonyl)pyrimidine
Overview
Description
4-Methyl-2-(methylsulfonyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by a methyl group at the 4-position and a methylsulfonyl group at the 2-position of the pyrimidine ring. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Biochemical Analysis
Biochemical Properties
4-Methyl-2-(methylsulfonyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it inhibits the production of nitric oxide and tumor necrosis factor-α in lipopolysaccharide-stimulated human microglia cells, indicating its potential anti-inflammatory and neuroprotective properties . Additionally, it reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, suggesting its role in protecting against cellular stress and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes such as cyclooxygenase-2, inhibiting their activity and preventing the synthesis of pro-inflammatory mediators . Furthermore, it modulates the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses . By inhibiting NF-κB, this compound reduces the expression of inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions and retains its inhibitory effects on cyclooxygenase-2 and NF-κB over extended periods . Long-term exposure to this compound has been observed to result in sustained anti-inflammatory and neuroprotective effects, with no significant degradation or loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and neuroprotective effects without significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been reported . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate, facilitating its excretion from the body . These metabolic processes ensure the efficient clearance of this compound and prevent its accumulation in tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound is known to accumulate in inflamed tissues, where it exerts its anti-inflammatory effects . Additionally, its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in inflammatory and stress responses . Additionally, it has been observed to accumulate in the endoplasmic reticulum, where it modulates the expression of chaperone proteins and apoptosis markers . These subcellular interactions contribute to the overall biochemical and cellular effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(methylsulfonyl)pyrimidine typically involves a three-step process:
Cyclocondensation: Acetylacetone and thiourea are reacted in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine.
Methylation: The intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methylthiopyrimidine.
Industrial Production Methods: In industrial settings, the synthesis is optimized for higher yields and purity. The process involves the use of environmentally friendly reagents and phase transfer catalysts to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methylsulfonyl group acts as a leaving group.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and sodium tungstate are commonly used oxidizing agents.
Substitution: Reagents like sodium methoxide and trifluoromethane sulfonic acid ketone are used.
Coupling: Palladium catalysts and boron reagents are employed in Suzuki–Miyaura coupling.
Major Products:
Oxidation: Sulfone derivatives.
Substitution: Various substituted pyrimidines.
Coupling: Biaryl compounds.
Scientific Research Applications
4-Methyl-2-(methylsulfonyl)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and is used in the development of new materials.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
- 4-Methyl-2-(methylsulfonyl)phenyl derivatives
- 2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines
Comparison: 4-Methyl-2-(methylsulfonyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting COX-2, making it a valuable intermediate in drug synthesis .
Properties
IUPAC Name |
4-methyl-2-methylsulfonylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-3-4-7-6(8-5)11(2,9)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSFXJZBVVGVIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378240 | |
Record name | 4-methyl-2-(methylsulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77166-01-9 | |
Record name | 4-methyl-2-(methylsulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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